1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
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Overview
Description
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring.
Introduction of Sulfanyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 2,4-dichlorobenzyl chloride in the presence of a base.
Urea Formation: The final step involves the reaction of the intermediate with 2-fluoroaniline to form the desired urea derivative.
Chemical Reactions Analysis
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea undergoes various chemical reactions:
Scientific Research Applications
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively.
Pathway Modulation: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives:
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
5-[(2,4-Dichlorobenzyl)sulfanyl]-1-(4-fluorophenyl)-1H-tetraazole: This compound contains a tetraazole ring and exhibits different biological activities.
3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: This compound has a triazole ring and is known for its antimicrobial properties.
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS2/c17-10-6-5-9(11(18)7-10)8-25-16-23-22-15(26-16)21-14(24)20-13-4-2-1-3-12(13)19/h1-7H,8H2,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQEGYJZWJRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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